molecular formula C7H4ClN3O B12356884 4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one

4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one

Katalognummer: B12356884
Molekulargewicht: 181.58 g/mol
InChI-Schlüssel: PSTBWHZBUBYYAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-4H-pyrido[3,2-d]pyrimidin-6-one is a fused heterocyclic compound featuring a pyrido[3,2-d]pyrimidinone core with a chlorine substituent at the 4-position. Its molecular formula is C₇H₄ClN₃O, with a molecular weight of 181.58 g/mol (CAS: 1242446-83-8) .

Eigenschaften

Molekularformel

C7H4ClN3O

Molekulargewicht

181.58 g/mol

IUPAC-Name

4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one

InChI

InChI=1S/C7H4ClN3O/c8-7-6-4(9-3-10-7)1-2-5(12)11-6/h1-3,7H

InChI-Schlüssel

PSTBWHZBUBYYAK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N=C2C1=NC=NC2Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-chloropyridine-3-carboxylic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired compound. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of 4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation and Reduction Reactions: The keto group at the 6-position can participate in oxidation and reduction reactions, leading to the formation of hydroxyl or other functional groups.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions or in the presence of a catalyst.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, hydroxyl derivatives, and fused ring systems, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways.

    Medicine: Due to its biological activities, 4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one is investigated for its potential use in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to antiproliferative effects on cancer cells. Additionally, it can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and chemical properties of pyrido-pyrimidinones are highly dependent on ring fusion positions, substituents, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations :

Ring Fusion Position: Pyrido[3,2-d]pyrimidinones (target compound) exhibit distinct reactivity compared to pyrido[1,2-a] or pyrrolo-fused systems due to differences in electron density distribution . Pyrrolo-pyrimidines (e.g., 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine) display higher metabolic stability but reduced solubility due to non-polar methyl groups .

Substituent Effects: Chlorine at the 4-position (target compound) enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki) for diversification .

Synthetic Efficiency: Metal-free methods (e.g., for pyrido-thienopyrimidinones) offer eco-friendly advantages but may require harsher conditions . Palladium-catalyzed Suzuki reactions achieve higher yields (>85%) for complex fused systems compared to condensation routes (50–62%) .

Key Insights :
  • Solubility: Amino-substituted derivatives (e.g., 2-Amino-6-chloro analog) show increased aqueous solubility due to hydrogen bonding .
  • Bioactivity: Chlorinated pyrido-pyrimidinones are frequently explored as kinase inhibitors or antihypertensive agents, with activity modulated by substituent electronic profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.